N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-11-4-5-12(18)7-14(11)22-16-15-17(20-9-19-16)23(10-21-15)8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUIPBYOMHNHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Synthesis
The purine nucleus is constructed via the Traube synthesis, which involves cyclization of 4,5-diaminopyrimidine derivatives. For this compound, 4,5-diamino-6-chloropyrimidine serves as the starting material. Reaction with formamide under reflux yields 6-chloropurine, which is subsequently aminated at the C6 position using ammonium hydroxide.
Reaction Conditions :
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Cyclization : Formamide, 180°C, 6 hours.
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Amination : NH4OH (28%), 100°C, 12 hours.
N9 Alkylation with Oxolan-2-YlMethyl Group
The oxolan-2-ylmethyl moiety is introduced via nucleophilic substitution. Oxolan-2-ylmethyl bromide, prepared from tetrahydrofuran via bromination, reacts with the purine intermediate in the presence of a strong base.
Procedure :
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Bromination of Tetrahydrofuran :
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Alkylation :
Key Consideration : Excess base ensures deprotonation of the purine N9 position, favoring mono-alkylation.
C6 Amine Coupling with 5-Fluoro-2-Methylaniline
The final step involves coupling the C6 amine with 5-fluoro-2-methylaniline. A Buchwald-Hartwig amination or nucleophilic aromatic substitution is employed, depending on the leaving group.
Optimized Protocol :
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Substrate : 6-Bromo-9-[(oxolan-2-yl)methyl]-9H-purine.
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Reagents : 5-Fluoro-2-methylaniline, Pd2(dba)3 (catalyst), Xantphos (ligand), Cs2CO3 (base).
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Conditions : Toluene, 110°C, 24 hours.
Reaction Optimization and Challenges
Regioselectivity in Alkylation
Competing alkylation at N7 and N9 positions is mitigated by:
Fluorine Reactivity Management
The electron-withdrawing fluorine group on the aniline ring necessitates careful control of reaction pH to prevent premature hydrolysis. Acidic conditions (pH 4–5) stabilize the amine during coupling.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy :
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Traditional Alkylation) | Method B (Catalytic Amination) |
|---|---|---|
| Yield | 60% | 75% |
| Reaction Time | 24 hours | 12 hours |
| Purity | 92% | 98% |
| Cost | Low | High (Pd catalysts) |
Method B offers superior efficiency but requires costly palladium catalysts, making it less viable for large-scale production.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety:
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Anticancer Research
N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has shown significant anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Antitumor Activity
A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis, making it a promising candidate for further development as an anticancer agent .
Antiviral Applications
The compound's purine structure allows it to interact with viral enzymes, potentially inhibiting their activity. Research indicates that it may act as a nucleoside analog, which could be effective against various viral infections.
Case Study: Inhibition of Viral Replication
In vitro studies have shown that this compound inhibits the replication of certain viruses by interfering with their nucleic acid synthesis . This opens avenues for its use in antiviral drug development.
Neurological Research
Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in neuroprotection . Further exploration into its mechanisms could lead to novel therapeutic strategies for neurodegenerative conditions.
Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism, which can disrupt cellular proliferation and viral replication processes.
Signaling Pathway Modulation
By influencing signaling pathways related to apoptosis and cell growth, this compound can induce programmed cell death in cancer cells while promoting survival in healthy cells under stress conditions.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and purine core allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Amino Position
Compound 1 : N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine
- Structure: Shares the 9-(oxolan-2-yl) group but substitutes the 6-amino position with a 2-methoxybenzyl group instead of 5-fluoro-2-methylphenyl.
- Synthesis : Synthesized via reaction of 6-chloropurine with dihydrofuran, followed by substitution with 2-methoxybenzylamine .
- Crystallography : Exhibits hydrogen bonding (N6–H6⋯N7) and π-π interactions in its crystal structure, which may differ in the target compound due to steric effects from the methyl group .
Compound 2 : 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
- Structure: Features a 4-methoxybenzyl group at the 6-amino position and an isopropyl group at the 9-position.
- Key Differences : The chloro substituent at C2 and isopropyl group at N9 may reduce solubility compared to the target compound’s oxolan-2-ylmethyl group. Methoxybenzyl vs. fluoromethylphenyl substituents also impact electronic properties .
Substituent Variations at the 9-Position
Compound 3 : 9-Ethyl and 9-Cyclopentyl Derivatives (28a-b)
- Structure : 9-Ethyl or 9-cyclopentyl groups replace the oxolan-2-ylmethyl group.
- Pharmacokinetics : Bulky alkyl groups (e.g., cyclopentyl) enhance lipophilicity but may reduce aqueous solubility compared to the oxolan group, which introduces polarity via its ether oxygen .
Compound 4 : 9-α-L-lyxofuranosyl-N-(2-phenylethyl)-9H-purin-6-amine
- Structure: A sugar moiety (lyxofuranosyl) replaces the oxolan group.
- Implications : The carbohydrate group increases molecular complexity and may influence target selectivity or enzymatic stability, though synthetic accessibility is lower compared to simpler ethers like oxolan .
Compound 5 : 9-[(5-Methoxypyridin-2-yl)methyl]-9H-purin-6-amine (Cytotoxic Agent)
- Activity : Exhibits cytotoxicity against HeLa cells (IC50 = 3.02 μM). The 5-methoxypyridinyl group shares steric and electronic similarities with the target’s 5-fluoro-2-methylphenyl group, suggesting that fluorine’s stronger electron-withdrawing nature could enhance target affinity or metabolic resistance .
Compound 6 : N-Methoxy-9-methyl-9H-purin-6-amines
- Tautomerism: Substituents at C2 (e.g., alkyl, alkoxy) influence tautomeric equilibria between amino and imino forms, affecting reactivity and binding. The target’s fluorine atom may stabilize specific tautomers, altering biological interactions .
Structural and Functional Insights from Comparative Analysis
Biological Activity
N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be classified as a purine derivative, characterized by a fluorinated aromatic ring and an oxolane moiety. Its chemical structure is crucial for understanding its interactions with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific kinases, particularly those involved in cell signaling pathways. The presence of the purine base indicates potential interactions with adenosine receptors, which play significant roles in cellular communication and metabolism.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Shows activity against certain bacterial strains, though further studies are needed to quantify this effect. |
| Anti-inflammatory | May modulate inflammatory pathways, although specific mechanisms remain to be elucidated. |
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the compound's effects on human cancer cell lines (e.g., cervical, colon, and breast cancer). Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as a therapeutic agent against these cancers .
- The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
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Antimicrobial Effects
- In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 8 µg/mL . However, its efficacy against Gram-negative bacteria was limited.
- Further investigation into its ability to disrupt biofilms formed by resistant strains could provide insights into its potential use in treating chronic infections.
- Anti-inflammatory Properties
Q & A
Q. What are the key synthetic routes for N-(5-fluoro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. A typical approach is:
Purine Functionalization : React 6-chloropurine with (oxolan-2-yl)methanol under acidic conditions (e.g., CF3COOH) to introduce the oxolane-methyl group at the N9 position .
Amination : Substitute the C6 chlorine with 5-fluoro-2-methylaniline using a polar solvent (e.g., DMF) and a base (e.g., triethylamine) at elevated temperatures (80–90°C) .
Purification : Recrystallization from ethanol or chromatography ensures high purity (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of substitutions (e.g., oxolane-methyl at N9, fluoro-methylphenyl at C6) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H···N interactions), and π–π stacking .
Advanced Research Questions
Q. How can conflicting crystallographic data between purine derivatives be resolved?
Discrepancies in bond angles or packing motifs may arise from substituent effects (e.g., fluorine vs. chlorine). To resolve:
- Validation via SHELX : Refine data using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
- Comparative Analysis : Contrast with analogs (e.g., chloro or methoxy derivatives) to isolate electronic/steric impacts .
- DFT Calculations : Predict conformational stability and compare with experimental data .
Q. What methodological strategies optimize yield in large-scale synthesis?
- Continuous Flow Reactors : Improve reaction efficiency and reduce side products (e.g., via precise temperature control) .
- Catalytic Systems : Use Pd-based catalysts for C–N coupling steps to enhance regioselectivity .
- Automated Purification : Employ flash chromatography or HPLC for consistent batch quality .
Q. How does the 5-fluoro-2-methylphenyl substituent influence bioactivity compared to other aryl groups?
- Enhanced Binding Affinity : Fluorine’s electronegativity increases polar interactions with target enzymes (e.g., kinases) .
- Metabolic Stability : The methyl group reduces oxidative metabolism, improving half-life vs. chloro analogs .
- Assay Validation : Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling) .
Data Analysis and Experimental Design
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Curves : Ensure consistency in concentration ranges and assay conditions (e.g., cell lines, incubation times) .
- Target Profiling : Use proteome-wide screens to identify off-target effects that may explain variability .
- Statistical Reproducibility : Validate results across ≥3 independent replicates with blinded analysis .
Q. What advanced NMR techniques resolve dynamic molecular behavior in solution?
- NOESY/ROESY : Identify spatial proximities between substituents (e.g., oxolane-methyl and purine ring) .
- <sup>19</sup>F NMR : Track fluorine’s electronic environment to probe binding interactions .
- Relaxation Measurements : Assess conformational flexibility (e.g., T1/T2 times) .
Structural and Mechanistic Insights
Q. How does the oxolane-methyl group affect conformational stability?
- Steric Constraints : The oxolane ring restricts rotation at N9, stabilizing a planar purine conformation .
- Hydrogen Bonding : The ether oxygen participates in C–H···O interactions, influencing crystal packing .
- Solubility Impact : The oxolane enhances hydrophilicity vs. alkyl chains, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
